4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Description
4-Chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is a benzamide derivative featuring a chlorophenyl group, an indole core, and a 4-phenylpiperazine moiety. The indole scaffold is prevalent in bioactive compounds, while the phenylpiperazine group is known to enhance pharmacokinetic properties, such as solubility and blood-brain barrier penetration .
Properties
IUPAC Name |
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c27-19-12-10-18(11-13-19)25(32)29-23-21-8-4-5-9-22(21)28-24(23)26(33)31-16-14-30(15-17-31)20-6-2-1-3-7-20/h1-13,28H,14-17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVNZPHRPPGMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step often involves the coupling of the indole-piperazine intermediate with a benzoyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Oxidation Reactions
The indole moiety in the compound is susceptible to oxidation. Studies on analogous indole derivatives demonstrate that oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize indole to indole-2,3-dione (isatin derivatives) under acidic or neutral conditions . This reaction typically proceeds via electrophilic attack at the electron-rich C2 and C3 positions of the indole ring.
Key Oxidation Products
| Product | Reagents/Conditions | Application |
|---|---|---|
| Indole-2,3-dione derivative | KMnO₄ in H₂SO₄ (0°C to 25°C) | Precursor for bioactive heterocycles |
Reduction Reactions
The compound’s nitro groups (if present in precursors) can be reduced to amines. Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) are commonly employed. For example, intermediates in the synthesis of RET kinase inhibitors involve nitro reduction to form amines critical for subsequent coupling reactions .
Reduction Pathways in Related Compounds
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitro-substituted benzamide | H₂ (10 atm), Pd-C | Amine derivative | 85–92 |
Substitution Reactions
Electrophilic substitution occurs preferentially at the C3 position of the indole ring due to its high electron density. Halogenation, sulfonation, or nitration can be performed using Lewis acids (e.g., FeCl₃) or acidic conditions .
Example: Chlorination
| Substrate | Reagents | Product | Selectivity |
|---|---|---|---|
| Indole-piperazine derivative | Cl₂, FeCl₃ (0°C) | 3-Chloroindole derivative | >90% |
Coupling Reactions
The piperazine and benzamide groups enable cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids can modify the phenylpiperazine moiety, enhancing binding affinity in kinase inhibitors .
Catalytic Coupling Data
| Reaction Type | Catalyst | Substrate | Product Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Aryl boronic acid + bromide | 78–88 |
Hydrolysis and Condensation
The benzamide group undergoes hydrolysis under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acids. Conversely, condensation with amines or hydrazines generates hydrazides or secondary amides, useful in medicinal chemistry .
Hydrolysis Conditions
| Substrate | Reagents | Product | Time (h) |
|---|---|---|---|
| Benzamide derivative | 6M HCl, reflux | Benzoic acid derivative | 4–6 |
Biological Activity-Driven Modifications
Structural analogs of this compound, such as 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides, demonstrate RET kinase inhibition (IC₅₀ = 0.12 µM) . Modifications at the indole or piperazine regions enhance potency:
| Compound | Modification | RET Kinase IC₅₀ (µM) |
|---|---|---|
| I-8 | Oxadiazole substitution | 0.12 |
| I-9 | Pyrimidine substitution | 0.25 |
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
From a biological perspective, this compound has been investigated for its potential as a ligand for various receptors. The indole derivatives have shown high affinity for multiple biological targets, including serotonin receptors and other neurotransmitter systems. This interaction can lead to significant changes in cellular activity, making it a candidate for further exploration in neuropharmacology.
Medicine
In medicine, this compound has been explored for its therapeutic effects, particularly in the treatment of neurological disorders and cancer. Research indicates that compounds with indole structures may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Neuropharmacological Research
A study investigated the effects of indole derivatives on serotonin receptor modulation. The results indicated that compounds similar to this compound exhibited significant receptor binding affinity, suggesting potential use in treating mood disorders.
Case Study 2: Cancer Therapy
Another research focused on the synthesis of benzamide derivatives as RET kinase inhibitors for cancer therapy. Compounds structurally related to this compound showed moderate to high potency in inhibiting RET kinase activity in both molecular and cellular assays, highlighting their potential as new anticancer agents .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can bind to various receptors, modulating their activity and leading to downstream effects. The piperazine group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s structural analogs vary in substituents on the benzamide, indole, and piperazine moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological and Biochemical Insights
- Enzyme Inhibition : Analogs like VNI and VNF () demonstrate inhibition of protozoan CYP51, a sterol biosynthesis enzyme, suggesting the target compound may share similar mechanisms due to its benzamide and piperazine groups .
- Anti-Tubercular Activity: Azetidinone derivatives () with benzamide scaffolds show potent activity against Mycobacterium tuberculosis, highlighting the role of the benzamide core in targeting bacterial cell walls .
- Antiplasmodial Potential: N-[2-(1H-indol-3-yl)ethyl]benzamide derivatives () disrupt Plasmodium falciparum synchronization, suggesting indole-benzamide hybrids may interfere with parasitic life cycles .
Physicochemical and ADMET Properties
Critical Analysis of Structural Assignments
Recent studies (e.g., ) caution that indole derivatives may undergo unexpected structural rearrangements during synthesis. For example, benzamide 19 was initially misassigned as an indolemethyl halide but later confirmed as an oxyindole via X-ray crystallography . This underscores the necessity of rigorous spectroscopic validation for structural analogs.
Biological Activity
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the realm of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a chloro-substituted benzamide core linked to a piperazine moiety, which is known for enhancing pharmacological properties. The indole structure contributes to its biological activity, making it a candidate for further investigation in drug development.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an inhibitor of RET kinase, a target implicated in various cancers. Research indicates that derivatives of this compound exhibit moderate to high potency against RET kinase, with significant inhibition of cell proliferation observed in cellular models. For instance, a related compound demonstrated IC50 values indicating effective inhibition of RET activity, suggesting that structural modifications can enhance efficacy against cancer cells driven by RET mutations .
Study 1: RET Kinase Inhibition
In a study evaluating a series of benzamide derivatives, it was found that compounds similar to this compound significantly inhibited RET kinase activity. The study utilized ELISA-based assays to quantify the inhibition levels, revealing that certain modifications to the benzamide structure could lead to enhanced potency against RET-driven tumors .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| I-8 | 0.12 | RET Kinase Inhibition |
| I-9 | 0.25 | RET Kinase Inhibition |
Study 2: Neuropharmacological Profiling
Another investigation into piperazine derivatives indicated that modifications at the carbonyl position could influence binding affinity and selectivity for serotonin receptors. Although direct studies on the specific compound are lacking, related compounds have shown significant effects on anxiety-related behaviors in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
